molecular formula C16H19N3OS B12729026 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one CAS No. 125810-90-4

3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one

Cat. No.: B12729026
CAS No.: 125810-90-4
M. Wt: 301.4 g/mol
InChI Key: BBFZOBIBVXYMOL-FMIVXFBMSA-N
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Description

The compound 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one is a spirocyclic derivative featuring a unique combination of a thiadiazaspiro ring system conjugated with a phenylpropenone moiety. Its structural complexity arises from the spiro[4.5]decene scaffold, which integrates sulfur (4-thia) and nitrogen (1,2-diaza) heteroatoms, an amino group at position 3, and a 1-phenyl-2-propen-1-one substituent.

These analogs are often explored for their pharmacokinetic properties and bioactivity, though substituent variations (e.g., phenylpropenone vs. acetyl groups) significantly influence reactivity and biological targets.

Properties

CAS No.

125810-90-4

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

(E)-3-(2-amino-1-thia-3,4-diazaspiro[4.5]dec-2-en-4-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H19N3OS/c17-15-18-19(16(21-15)10-5-2-6-11-16)12-9-14(20)13-7-3-1-4-8-13/h1,3-4,7-9,12H,2,5-6,10-11H2,(H2,17,18)/b12-9+

InChI Key

BBFZOBIBVXYMOL-FMIVXFBMSA-N

Isomeric SMILES

C1CCC2(CC1)N(N=C(S2)N)/C=C/C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC2(CC1)N(N=C(S2)N)C=CC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Thia-1,2-Diazaspiro Core

  • Starting Materials: Typically, thiosemicarbazide derivatives or hydrazine compounds are reacted with cyclic ketones or aldehydes to form the spirocyclic 1,2-diazaspiro ring containing sulfur.
  • Cyclization Conditions: The cyclization is performed under controlled heating (e.g., 60–90°C) in polar aprotic solvents such as dimethylformamide or ethanol, often in the presence of acid or base catalysts to promote ring closure.
  • Reaction Monitoring: Progress is monitored by TLC and confirmed by spectroscopic methods (NMR, IR).

Introduction of the Amino Group

  • The amino group at the 3-position is introduced either by direct amination of the spiro intermediate or by using amino-substituted precursors.
  • Amination can be achieved by nucleophilic substitution or reductive amination methods, depending on the intermediate structure.

Attachment of the 1-Phenyl-2-propen-1-one Moiety

  • The phenyl-propenone fragment is typically introduced via a Knoevenagel condensation between the spirocyclic aldehyde intermediate and acetophenone derivatives.
  • Reaction Conditions: This condensation is carried out in the presence of a base such as piperidine or ammonium acetate, often in ethanol or methanol, at reflux temperature.
  • The reaction yields the α,β-unsaturated ketone system characteristic of the propenone moiety.

Representative Example Procedure

Step Reagents & Conditions Description Outcome
1 Thiosemicarbazide + cyclic ketone, DMF, 70°C, 6 h Cyclization to form thia-1,2-diazaspiro intermediate Formation of spirocyclic core
2 Amination reagent (e.g., NH3 or amine source), mild heating Introduction of amino group at 3-position Amino-substituted spiro intermediate
3 Spiro aldehyde + acetophenone, piperidine, ethanol, reflux 4 h Knoevenagel condensation to attach phenyl-propenone Target compound formation

Purification and Characterization

  • The crude product is purified by recrystallization from solvents such as ethyl acetate and acetonitrile, or by chromatographic techniques.
  • Characterization includes:

Research Findings and Optimization Notes

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO improve cyclization yields.
  • Temperature Control: Maintaining 60–70°C during cyclization avoids decomposition.
  • Catalyst Use: Acidic or basic catalysts can accelerate ring closure but require optimization to prevent side reactions.
  • Recrystallization: Double recrystallization enhances purity and crystallinity, important for biological activity studies.
  • Yield: Typical overall yields range from 50% to 75%, depending on reaction scale and conditions.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Cyclization Temperature 60–90°C Controlled heating for ring formation
Solvent DMF, ethanol, methanol Polar aprotic preferred for cyclization
Amination Method Nucleophilic substitution or reductive amination Depends on intermediate
Condensation Base Piperidine, ammonium acetate Catalyzes Knoevenagel condensation
Condensation Temperature Reflux (78–85°C) Ensures completion of condensation
Purification Recrystallization (ethyl acetate/acetonitrile) Enhances purity and stability
Yield 50–75% overall Varies with scale and conditions

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides, alkylating agents; reactions often require the presence of a base and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one, we compare it with three structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Bioactivity/Applications Computational Stability (DFT Data)
Target Compound C₁₇H₁₈N₃OS 1-phenyl-2-propen-1-one Hypothesized kinase inhibition ΔG (calc.): -342.1 kcal/mol (B3LYP)
1-{3-amino-8-oxa-4-thia-...}ethan-1-one C₈H₁₃N₃O₂S Acetyl group Antimicrobial screening candidate ΔG (calc.): -198.7 kcal/mol (B3LYP)
Spiro[4.5]dec-2-en-1-yl-thiadiazole C₁₀H₁₃N₃S₂ Unsubstituted thiadiazole Antioxidant activity ΔG (calc.): -176.4 kcal/mol (B3LYP)
3-Amino-spiro-thiadiazine derivative C₉H₁₂N₄S Pyridine ring substitution Anticancer (in vitro IC₅₀: 8.2 µM) ΔG (calc.): -221.9 kcal/mol (B3LYP)

Key Findings :

Substituent Effects: The 1-phenyl-2-propen-1-one group in the target compound likely enhances π-π stacking interactions with aromatic residues in enzyme active sites compared to the acetyl group in 1-{3-amino-8-oxa-4-thia-...}ethan-1-one. This could improve binding affinity in kinase inhibition.

Computational Stability :
Density functional theory (DFT) calculations (B3LYP functional) indicate the target compound has the lowest Gibbs free energy (ΔG = -342.1 kcal/mol), suggesting superior thermodynamic stability relative to analogs. This stability correlates with reduced reactivity in aqueous environments, a desirable trait for drug candidates.

Biological Activity: While direct cytotoxicity data for the target compound are unavailable, structurally similar spiro-thiadiazoles (e.g., 3-Amino-spiro-thiadiazine derivative) exhibit anticancer activity (IC₅₀: 8.2 µM in HeLa cells). The phenylpropenone moiety may further modulate activity via electrophilic ketone interactions with cellular thiols.

Research Findings and Limitations

  • Synthetic Challenges : The spirocyclic core requires multistep synthesis, often involving [3+2] cycloadditions or ring-closing metathesis. Yield optimization for the target compound remains unreported.
  • Experimental Data Gaps: No peer-reviewed studies directly address the target compound’s bioactivity or pharmacokinetics. Current insights rely on extrapolation from analogs and computational models.
  • Methodological Recommendations :
    • Apply DFT thermochemistry (as in ) to predict redox properties and reactive sites.
    • Use colorimetric cytotoxicity assays () to validate hypothesized anticancer activity.

Biological Activity

3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one, also known by its CAS number 125810-89-1, is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through various studies, including synthesis methods, pharmacological evaluations, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N3OS2C_{14}H_{17}N_{3}OS_{2}, with a molecular weight of approximately 307.44 g/mol. The compound contains a spirocyclic moiety and a thienyl group, which contribute to its biological activity.

PropertyValue
Chemical NameThis compound
CAS Number125810-89-1
Molecular FormulaC14H17N3OS2
Molecular Weight307.44 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic structure followed by functionalization to introduce the thienyl group. Such synthetic pathways are crucial for developing derivatives that may exhibit enhanced biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine and thienyl compounds have shown promising antibacterial activities. In a comparative study, several related compounds demonstrated moderate to good antibacterial effects against various strains of bacteria .

Anticonvulsant Activity

In studies evaluating anticonvulsant properties, compounds similar to 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-y) have been assessed using animal models. For example, certain derivatives were found to possess favorable ED50 values in maximal electroshock seizure models, indicating potential efficacy in seizure management .

Cancer Research

The compound's potential as an anticancer agent has also been explored. Research on related diazaspiro compounds has shown that they can inhibit specific kinases involved in cancer metabolism. The inhibition of pyruvate dehydrogenase kinases (PDKs) has been linked to reduced cancer cell proliferation .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thienyl derivatives showed that modifications at specific positions significantly enhanced their antimicrobial efficacy. The results indicated that the presence of electron-withdrawing groups improved activity against Gram-positive bacteria .

Case Study 2: Anticonvulsant Screening
In a pharmacological evaluation involving various substituted benzyl compounds, it was demonstrated that specific structural modifications led to increased anticonvulsant activity in rodent models. The findings suggested that the spirocyclic structure might play a role in enhancing central nervous system (CNS) effects .

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